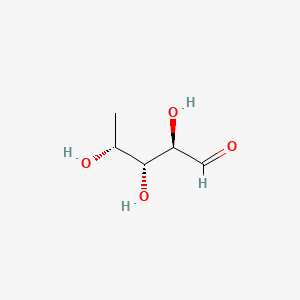
4-Ethylphenyl Sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl Sulfate Potassium Salt is a chemical compound with the molecular formula C8H9KO4S. It is the potassium salt of 4-ethylphenyl sulfate, which is derived from the sulfation of 4-ethylphenol. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylphenyl Sulfate Potassium Salt can be synthesized through the reaction of 4-ethylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Sulfation: 4-ethylphenol is reacted with sulfuric acid to form 4-ethylphenyl sulfate.
Neutralization: The resulting 4-ethylphenyl sulfate is then neutralized with potassium hydroxide to form potassium 4-ethylphenyl sulfate.
Industrial Production Methods
In industrial settings, the production of potassium 4-ethylphenyl sulfate follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): These reactors are used to ensure thorough mixing and consistent reaction conditions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to 4-ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields 4-ethylphenol.
Substitution: Results in various substituted phenyl compounds.
Applications De Recherche Scientifique
4-Ethylphenyl Sulfate Potassium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.
Medicine: Investigated for its potential role in metabolic disorders and neurological conditions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:
Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.
Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.
Comparaison Avec Des Composés Similaires
4-Ethylphenyl Sulfate Potassium Salt can be compared with other similar compounds such as:
- Potassium p-tolyl sulfate
- Potassium phenyl sulfate
- Indoxyl sulfate potassium salt
Uniqueness
This compound is unique due to its specific structure and the biological effects it exerts. Unlike other sulfates, it is derived from 4-ethylphenol and has distinct applications in research related to gut microbiota and metabolic health.
Propriétés
IUPAC Name |
potassium;(4-ethylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJOLRFIRVGDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)


